Diethyl glutamate hydrochloride

Vue d'ensemble

Description

Diethyl glutamate hydrochloride is a chemical compound with the molecular formula C9H17NO4·HCl. It is an ester derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl glutamate hydrochloride can be synthesized through the esterification of glutamic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing glutamic acid with ethanol and hydrochloric acid, followed by purification steps to obtain the desired ester hydrochloride .

Industrial Production Methods

Industrial production of glutamic acid diethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by crystallization and purification steps to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl glutamate hydrochloride undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of the ester bond in the presence of water, yielding glutamic acid and ethanol.

Substitution Reactions: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Esterification: Ethanol and hydrochloric acid under reflux conditions.

Hydrolysis: Water or aqueous acid/base solutions.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: Glutamic acid and ethanol.

Substitution: Depending on the nucleophile used, various substituted derivatives of glutamic acid diethyl ester hydrochloride can be formed.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Intermediates

DEGH serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the preparation of oligopeptides and other bioactive molecules. For instance, DEGH can be converted into oligomers through enzymatic catalysis, which has implications in drug development and peptide synthesis .

1.2 Drug Formulation

Due to its solubility characteristics, DEGH is often used in drug formulation processes. It can enhance the bioavailability of certain drugs by improving their solubility and stability in aqueous solutions .

1.3 Neuroprotective Effects

Research indicates that compounds derived from DEGH exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. These effects are attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .

Biochemical Applications

2.1 Enzyme Catalysis

DEGH is employed as a substrate in enzyme-catalyzed reactions, particularly in the synthesis of L-glutamic acid oligopeptides using proteases like papain and α-chymotrypsin. This application highlights its role in biocatalysis and peptide synthesis .

2.2 Metabolic Studies

In metabolic research, DEGH is utilized to study the pathways involving glutamate metabolism. Its derivatives can serve as markers or substrates to trace metabolic routes and understand physiological processes related to amino acid metabolism .

Analytical Chemistry Applications

3.1 Separation and Detection Techniques

DEGH has been the subject of various analytical methods aimed at its detection and quantification. High-performance liquid chromatography (HPLC) techniques have been developed for the sensitive separation of DEGH from its optical isomers, ensuring accurate quality control in pharmaceutical applications .

3.2 Quality Control in Manufacturing

The ability to accurately measure DEGH concentrations is critical for quality assurance in pharmaceutical manufacturing processes. The development of robust analytical methods ensures that products meet regulatory standards for safety and efficacy .

Experimental Data Table

Case Studies

Case Study 1: Oligopeptide Synthesis

In a study focusing on the enzymatic synthesis of L-glutamic acid oligopeptides, DEGH was successfully utilized as a substrate. The reaction conditions were optimized using papain as a catalyst, resulting in high yields of the desired oligopeptides with significant biological activity.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of DEGH derivatives demonstrated their potential in reducing neuronal cell death under oxidative stress conditions. The findings suggest that these compounds could be further explored for therapeutic applications in neurodegenerative disorders.

Mécanisme D'action

Diethyl glutamate hydrochloride exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. This activation leads to various downstream effects, including the modulation of neurotransmitter release and synaptic plasticity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Glutamic acid dimethyl ester hydrochloride

- Glutamic acid di-tert-butyl ester hydrochloride

- Glutamic acid 5-methyl ester

Uniqueness

Diethyl glutamate hydrochloride is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to act as a nonselective agonist at excitatory amino acid receptors also sets it apart from other similar compounds .

Activité Biologique

Diethyl glutamate hydrochloride, a derivative of glutamic acid, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, applications, and relevant case studies.

Chemical Structure and Synthesis

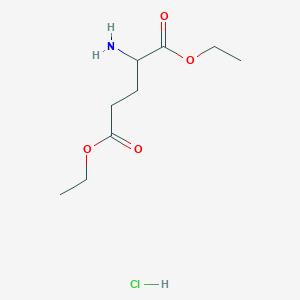

This compound is an ester derived from glutamic acid, characterized by the following chemical structure:

The synthesis typically involves the reaction of diethyl malonate with ammonia followed by hydrolysis and subsequent hydrochloric acid treatment to yield the hydrochloride salt. This compound can also be synthesized through enzymatic methods using specific proteases such as papain, which catalyzes the oligomerization of glutamic acid derivatives .

Pharmacological Properties

This compound exhibits several biological activities:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegeneration. It has been shown to modulate neurotransmitter release and may help in protecting neuronal cells from excitotoxicity .

- Anticonvulsant Activity : Studies have demonstrated that diethyl glutamate can exert anticonvulsant effects in animal models, potentially by acting on non-NMDA receptors in the central nervous system .

- Anxiolytic Effects : In behavioral studies, microinjections of diethyl glutamate into specific brain regions have been linked to reduced anxiety-like behaviors in rodents, suggesting a potential application in treating anxiety disorders .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- Neuroprotection in Animal Models :

- Behavioral Studies :

- Pharmacokinetic Properties :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

diethyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505011, DTXSID50879622 | |

| Record name | Diethyl glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, diethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-19-0, 1118-89-4 | |

| Record name | NSC114914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, diethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.